tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2. It is often used in various chemical reactions and research applications due to its unique structural properties. The compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-(p-tolyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through various techniques, such as crystallization and chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride include:
- tert-Butyl (4-(phenyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (4-(m-tolyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (4-(o-tolyl)pyrrolidin-3-yl)carbamate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. Its p-tolyl group provides unique electronic and steric properties, influencing its behavior in chemical reactions and its interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIIMZDWRZXIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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